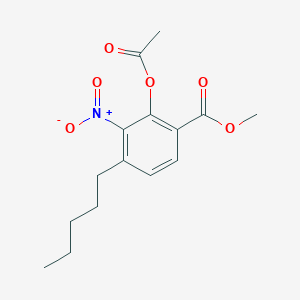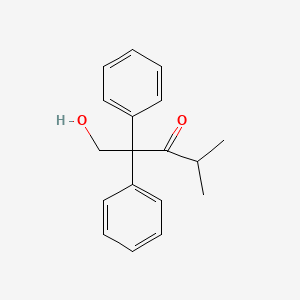
1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one is an organic compound with a complex structure, featuring a hydroxy group, a methyl group, and two phenyl groups attached to a pentanone backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of 4-methyl-2,2-diphenylpentan-3-one with formaldehyde, followed by hydrolysis to introduce the hydroxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
化学反应分析
Types of Reactions: 1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-keto-4-methyl-2,2-diphenylpentan-3-one or 1-carboxy-4-methyl-2,2-diphenylpentan-3-one.
Reduction: Formation of 1-hydroxy-4-methyl-2,2-diphenylpentan-3-ol.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the phenyl groups can participate in π-π interactions, influencing the compound’s binding affinity and activity. Pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
4-Hydroxy-4-methyl-2-pentanone: Shares a similar backbone but lacks the phenyl groups.
1-Hydroxy-2,2-diphenylpentan-3-one: Similar structure but without the methyl group.
Uniqueness: 1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one is unique due to the presence of both phenyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these features are advantageous.
属性
CAS 编号 |
89867-89-0 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC 名称 |
1-hydroxy-4-methyl-2,2-diphenylpentan-3-one |
InChI |
InChI=1S/C18H20O2/c1-14(2)17(20)18(13-19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,19H,13H2,1-2H3 |
InChI 键 |
HMCQWSUOTDNSSO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)C(CO)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14392153.png)
![2-Phenylthieno[3,4-b]pyrazine](/img/structure/B14392164.png)
![Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]-](/img/structure/B14392170.png)
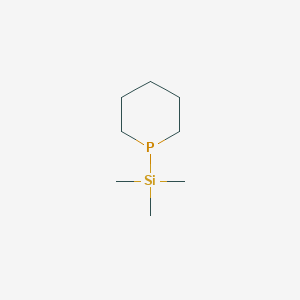

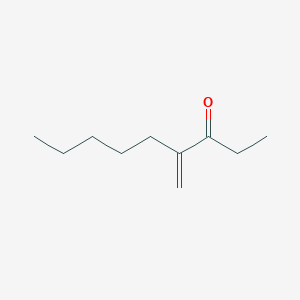
![2-[(4-Chlorophenyl)methoxy]naphthalene](/img/structure/B14392190.png)
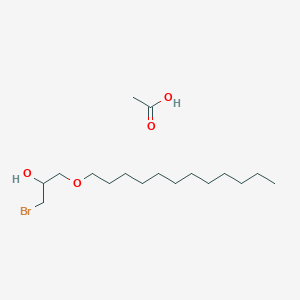

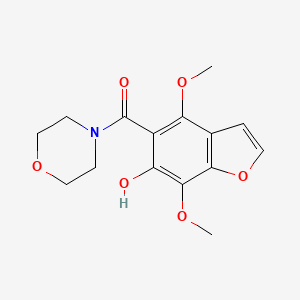
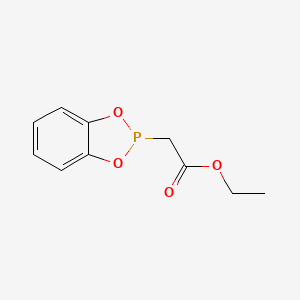
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate](/img/structure/B14392228.png)
